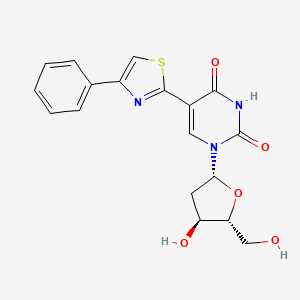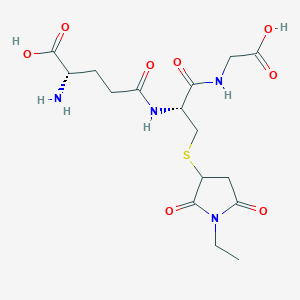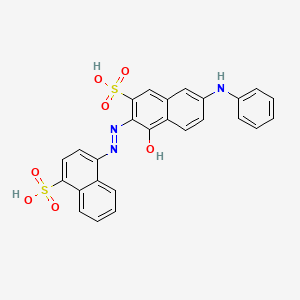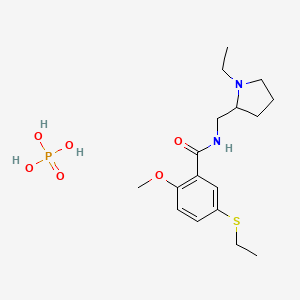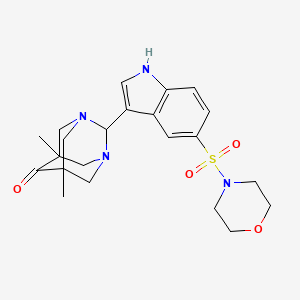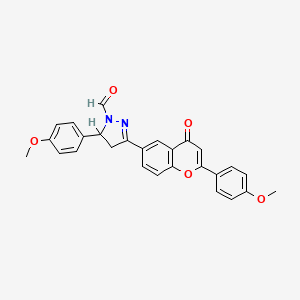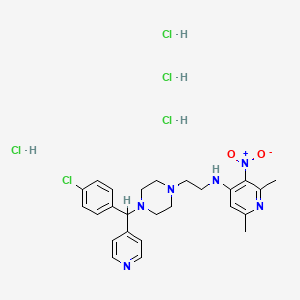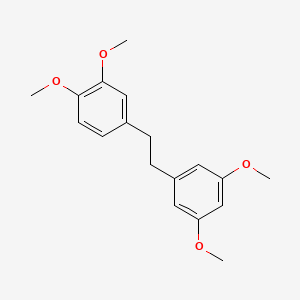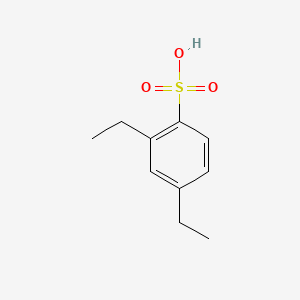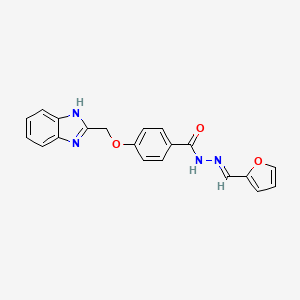
4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-2-furylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Bencimidazol-2-ilmetoxi)-N’-((1E)-2-furilmetileno)benzohidrazida es un compuesto orgánico que presenta un grupo benzimidazol unido a una estructura benzohidrazida a través de un grupo metoxi y un grupo furilmetileno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(1H-Bencimidazol-2-ilmetoxi)-N’-((1E)-2-furilmetileno)benzohidrazida generalmente implica los siguientes pasos:
Formación del Derivado de Bencimidazol: El paso inicial implica la reacción de o-fenilendiamina con ácido fórmico para formar benzimidazol.
Metoxilación: El benzimidazol luego se hace reaccionar con metanol en presencia de un catalizador adecuado para introducir el grupo metoxi.
Formación de Hidrazida: El benzimidazol metoxilado luego se hace reaccionar con hidrato de hidrazina para formar el derivado de benzohidrazida.
Introducción de Furilmetileno: Finalmente, el derivado de benzohidrazida se hace reaccionar con furfural en condiciones ácidas para introducir el grupo furilmetileno, produciendo el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores discontinuos o de flujo continuo para optimizar el rendimiento y la pureza. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se controlarían cuidadosamente para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(1H-Bencimidazol-2-ilmetoxi)-N’-((1E)-2-furilmetileno)benzohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi e hidrazida.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos Principales
Oxidación: Derivados oxidados con funcionalidades de oxígeno adicionales.
Reducción: Derivados reducidos con funcionalidades hidrogenadas.
Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
4-(1H-Bencimidazol-2-ilmetoxi)-N’-((1E)-2-furilmetileno)benzohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga su potencial como agente antimicrobiano, antifúngico y anticancerígeno debido a su capacidad de interactuar con macromoléculas biológicas.
Ciencia de Materiales: El compuesto se explora para su posible uso en electrónica orgánica y como bloque de construcción para materiales avanzados.
Estudios Biológicos: Se utiliza en estudios relacionados con la inhibición de enzimas y la unión a receptores debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(1H-Bencimidazol-2-ilmetoxi)-N’-((1E)-2-furilmetileno)benzohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo benzimidazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad, mientras que el grupo furilmetileno puede mejorar la afinidad de unión y la especificidad. Esta interacción dual puede interrumpir las vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(1H-Bencimidazol-2-ilmetoxi)benzohidrazida
- 1-[4-(1H-Bencimidazol-2-ilmetoxi)fenil]etanona
- 1-[4-(1H-Bencimidazol-2-ilmetoxi)fenil]-1-butanona
Singularidad
4-(1H-Bencimidazol-2-ilmetoxi)-N’-((1E)-2-furilmetileno)benzohidrazida es única debido a la presencia de los grupos benzimidazol y furilmetileno, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
73418-63-0 |
|---|---|
Fórmula molecular |
C20H16N4O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(24-21-12-16-4-3-11-26-16)14-7-9-15(10-8-14)27-13-19-22-17-5-1-2-6-18(17)23-19/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+ |
Clave InChI |
IIARSUCTPRZFNC-CIAFOILYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


